5-(Methylsulfanyl)pent-4-en-2-one

Synthetic Chemistry Medicinal Chemistry Flavor Research

5-(Methylsulfanyl)pent-4-en-2-one (CAS 497261-93-5, MFCD30613131) is a C₆H₁₀OS sulfur-containing α,β-unsaturated ketone (enone) bearing a methylsulfanyl (-SCH₃) substituent at the terminal olefinic carbon. The (4E)-configuration is confirmed by SMILES CC(=O)C/C=C/SC and InChIKey AUVHVWBBAZEMPR-HWKANZROSA-N.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 497261-93-5
Cat. No. B12581022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)pent-4-en-2-one
CAS497261-93-5
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCC(=O)CC=CSC
InChIInChI=1S/C6H10OS/c1-6(7)4-3-5-8-2/h3,5H,4H2,1-2H3
InChIKeyAUVHVWBBAZEMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfanyl)pent-4-en-2-one (CAS 497261-93-5): Procurement-Relevant Identity and Physicochemical Baseline


5-(Methylsulfanyl)pent-4-en-2-one (CAS 497261-93-5, MFCD30613131) is a C₆H₁₀OS sulfur-containing α,β-unsaturated ketone (enone) bearing a methylsulfanyl (-SCH₃) substituent at the terminal olefinic carbon . The (4E)-configuration is confirmed by SMILES CC(=O)C/C=C/SC and InChIKey AUVHVWBBAZEMPR-HWKANZROSA-N . As a bifunctional molecule that combines a thioether with a conjugated enone system, it serves as a synthetic intermediate and a research probe for Michael addition, radical cyclization, and flavor chemistry investigations . Computed physicochemical properties include density 1.0 ± 0.1 g/cm³, boiling point 229.0 ± 23.0 °C at 760 mmHg, flash point 104.5 ± 8.3 °C, refractive index 1.485, and calculated LogP 1.84220 (cLogP) with a topological polar surface area (tPSA) of 42.37 Ų [1].

Why 5-(Methylsulfanyl)pent-4-en-2-one Cannot Be Replaced by Generic In-Class Analogs


Substituting 5-(methylsulfanyl)pent-4-en-2-one with a structurally similar C₆H₁₀OS isomer or a methylthio-pentanone analog is not chemically equivalent because the combination of a conjugated enone electrophile and a thioether leaving group creates a reactivity profile distinct from saturated methylthio-ketones or mercapto (thiol) variants . The α,β-unsaturated carbonyl system enables Michael-type addition chemistry that is absent in analogs such as 4-(methylthio)-2-pentanone (CAS 143764-28-7, saturated ketone) or 4-methyl-4-(methylthio)-2-pentanone (CAS 23550-40-5, gem-dimethyl blocked) . Furthermore, the thioether (-SCH₃) group confers greater oxidative stability and a different odor profile compared to the highly reactive mercapto (-SH) group in 4-mercapto-4-methyl-2-pentanone (4MMP, CAS 19872-52-7), which dominates the flavor and fragrance application space but suffers from air sensitivity and low odor thresholds (0.8 ng/L) [1][2]. These structural distinctions translate into measurable differences in LogP (1.84 vs. 0.80–1.40), tPSA, and chromatographic behavior that directly affect experimental design and procurement decisions [1].

Quantitative Differential Evidence: 5-(Methylsulfanyl)pent-4-en-2-one vs. Closest Analogs


Structural Differentiation: Conjugated Enone-Thioether vs. Saturated or Mercapto Analogs

5-(Methylsulfanyl)pent-4-en-2-one is the only C₆H₁₀OS isomer in this chemical space that simultaneously contains (i) a conjugated α,β-unsaturated ketone (enone) capable of Michael addition, and (ii) a methylsulfanyl thioether group . In contrast, 4-(methylthio)-2-pentanone (CAS 143764-28-7) is a fully saturated ketone lacking the enone π-system, while 4-mercapto-4-methyl-2-pentanone (4MMP, CAS 19872-52-7) possesses a reactive -SH group instead of -SCH₃ [1]. The enone moiety enables distinct reaction pathways (e.g., thia-Michael, cycloaddition, radical cyclization) that are inaccessible to the saturated analogs, directly impacting synthetic utility [2].

Synthetic Chemistry Medicinal Chemistry Flavor Research

Lipophilicity and Polarity: LogP and tPSA Differentiation from Saturated Analogs

5-(Methylsulfanyl)pent-4-en-2-one exhibits a calculated LogP of 1.84220 and a tPSA of 42.37 Ų . This LogP is approximately 0.8 log units higher than 4-(methylthio)-2-pentanone (LogP 1.05, ACD/LogP) and approximately 0.4–1.0 log units higher than 4-mercapto-4-methyl-2-pentanone (LogP 0.80–1.56, depending on source) [1]. The increased lipophilicity reflects the contribution of the conjugated enone system and predicts superior organic solvent partition behavior, longer reversed-phase HPLC retention, and enhanced membrane permeability in biological assays compared to saturated methylthio- or mercapto-ketone analogs. The tPSA of 42.37 Ų is intermediate between saturated methylthio-ketones (17.1 Ų for 4-(methylthio)-2-pentanone) and mercapto-ketones (55.87 Ų for 4MMP), providing a distinct polarity profile.

ADME Prediction Chromatography Analytical Chemistry

Oxidative Stability: Thioether vs. Mercapto Functional Group Stability Comparison

The methylsulfanyl (-SCH₃) thioether group in 5-(methylsulfanyl)pent-4-en-2-one is inherently more resistant to aerobic oxidation than the free mercapto (-SH) group in 4-mercapto-4-methyl-2-pentanone (4MMP) [1]. 4MMP is explicitly classified as 'Air Sensitive' by suppliers and requires storage under inert atmosphere [2]. Thioethers, by contrast, oxidize only under stronger oxidizing conditions to sulfoxides or sulfones, providing a wider operational window for synthetic use [3]. This difference is critical for procurement decisions in laboratories lacking glovebox or Schlenk line infrastructure: 5-(methylsulfanyl)pent-4-en-2-one can be handled under standard benchtop conditions for short durations, whereas 4MMP requires rigorous air exclusion. The enone moiety in the target compound does not introduce additional oxygen sensitivity beyond that typical of α,β-unsaturated ketones.

Formulation Stability Flavor Chemistry Storage

Evidence-Backed Application Scenarios for 5-(Methylsulfanyl)pent-4-en-2-one Procurement


Conjugate Addition and Heterocycle Synthesis

The intact α,β-unsaturated ketone system in 5-(methylsulfanyl)pent-4-en-2-one makes it a suitable Michael acceptor for thia-Michael addition of thiols, amines, or carbon nucleophiles to generate β-substituted thioether-ketone adducts. This reactivity is supported by the well-established chemistry of thia-Michael reactions on enones [1]. In contrast, saturated methylthio-ketones such as 4-(methylthio)-2-pentanone cannot undergo conjugate addition, limiting their synthetic utility to nucleophilic carbonyl chemistry only. The resulting adducts can serve as intermediates for heterocycle construction (e.g., thiophenes, furans) and for covalent probe development.

Radical Cyclization Precursor

The terminal olefin in 5-(methylsulfanyl)pent-4-en-2-one provides a scaffold for radical-mediated methylsulfanyl-cyclization reactions, analogous to the aerobic oxidative cyclization of 4-pentenols reported by Schiesser et al. [2]. The enone system allows for potential tandem radical addition-cyclization sequences, generating sulfur-functionalized cyclic ketones. This distinguishes the compound from fully saturated analogs that lack the requisite unsaturation for radical cyclization.

Flavor Research: Controlled-Sulfur Aroma Precursor

The thioether (-SCH₃) group provides a distinct odor profile compared to the ultra-potent mercapto (-SH) group in 4MMP (odor threshold 0.8 ng/L in water) [3]. Thioethers generally exhibit higher odor thresholds and different sensory qualities than thiols, making 5-(methylsulfanyl)pent-4-en-2-one potentially useful as a controlled-release aroma precursor or as a building block for flavor compounds where the extreme potency of thiols is undesirable [4]. The enone-thioether combination is structurally distinct from the FEMA GRAS-listed 4-(methylthio)-4-methyl-2-pentanone (FEMA 3376), offering a novel organoleptic profile for exploratory flavor research.

Chromatographic Method Development and Reference Standard

With a calculated LogP of 1.84220 and a tPSA of 42.37 Ų, this compound occupies a distinct polarity-lipophilicity space compared to saturated methylthio- or mercapto-ketone analogs . Its unique reversed-phase retention behavior, intermediate polarity, and distinct UV absorption profile (enone chromophore, λmax ~220–240 nm expected) make it a suitable reference compound for HPLC/GC-MS method development, column characterization, and separation optimization in sulfur-compound analysis.

Quote Request

Request a Quote for 5-(Methylsulfanyl)pent-4-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.